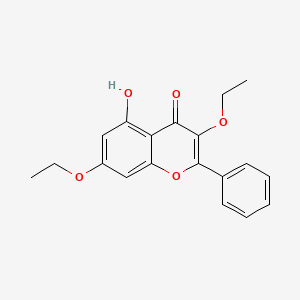

3,7-Diethoxy-5-hydroxyflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18O5 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

3,7-diethoxy-5-hydroxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C19H18O5/c1-3-22-13-10-14(20)16-15(11-13)24-18(12-8-6-5-7-9-12)19(17(16)21)23-4-2/h5-11,20H,3-4H2,1-2H3 |

InChI Key |

ZPEWNDIPSPULBP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C2C(=C1)OC(=C(C2=O)OCC)C3=CC=CC=C3)O |

Canonical SMILES |

CCOC1=CC(=C2C(=C1)OC(=C(C2=O)OCC)C3=CC=CC=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MRS1093; MRS 1093; MRS-1093. |

Origin of Product |

United States |

Synthetic Methodologies for 3,7 Diethoxy 5 Hydroxyflavone and Analogous Flavone Structures

De Novo Synthesis Strategies for Flavone (B191248) Scaffolds

The fundamental structure of a flavone, the 2-phenylchromen-4-one core, can be assembled through several established synthetic routes. These methods typically involve the formation of a key intermediate that subsequently cyclizes to form the characteristic three-ring system.

Baker-Venkataraman Rearrangement Applications

A classic and widely utilized method for flavone synthesis is the Baker-Venkataraman rearrangement. wikipedia.orginnovareacademics.in This reaction sequence begins with the acylation of a 2-hydroxyacetophenone (B1195853) derivative at its phenolic hydroxyl group with a benzoyl chloride, forming a 2-benzoyloxyacetophenone. This ester intermediate is then treated with a base, such as potassium hydroxide (B78521) or pyridine, which catalyzes a rearrangement to form a 1,3-diketone (specifically, an o-hydroxydibenzoylmethane). wikipedia.orgrsc.org The final step involves an acid-catalyzed cyclization and dehydration of this diketone, typically using sulfuric acid in glacial acetic acid, to yield the flavone ring system. rsc.orgsemanticscholar.org This method is highly versatile for creating a variety of flavone backbones by changing the substituents on the starting acetophenone (B1666503) and benzoyl chloride. researchgate.net Phase transfer catalysts have also been employed to facilitate the rearrangement under milder conditions. nih.gov

Table 1: Key Stages of the Baker-Venkataraman Rearrangement

| Stage | Description | Key Reagents |

|---|---|---|

| Esterification | An o-hydroxyacetophenone reacts with a benzoyl chloride to form a 2-benzoyloxyacetophenone. | Pyridine, Benzoyl chloride |

| Rearrangement | The ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone. | Potassium hydroxide (KOH) |

| Cyclization | The 1,3-diketone is cyclized in an acidic medium to form the final flavone. | Sulfuric acid (H₂SO₄), Acetic acid |

Claisen-Schmidt Condensation Pathways

Another cornerstone of flavone synthesis is the Claisen-Schmidt condensation, which proceeds through a chalcone (B49325) intermediate. innovareacademics.inscispace.com This pathway involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde. scispace.comorientjchem.org The resulting α,β-unsaturated ketone, known as a 2'-hydroxychalcone (B22705), is then subjected to oxidative cyclization to form the flavone. semanticscholar.orgmdpi.com A common and effective system for this cyclization is the use of iodine in dimethyl sulfoxide (B87167) (DMSO). scispace.comorientjchem.org This reaction is known for its operational simplicity and effectiveness for a wide range of substrates. The versatility of the Claisen-Schmidt condensation allows for the synthesis of variously substituted flavones by selecting the appropriate aldehyde and ketone precursors. innovareacademics.inscispace.com

Advanced Cyclization Reactions in Flavone Synthesis

Modern organic synthesis has introduced more advanced and often milder methods for the cyclization step. These include transition-metal-catalyzed reactions that offer high efficiency and atom economy. For instance, palladium-catalyzed oxidative cyclization of 2'-hydroxychalcones provides a powerful route to flavones. researchgate.net Other methodologies employ different catalytic systems, such as zinc and manganese complexes in the presence of an oxidant like TEMPO, which operate under mild conditions to afford high yields of flavones. organic-chemistry.org Furthermore, innovative strategies utilizing visible-light-induced photocatalysis have been developed for the deoxygenative/cyclization reaction of salicylic (B10762653) acid derivatives with aryl acetylenes, representing a metal-free approach to the flavone core. rsc.org These advanced methods often provide advantages in terms of reaction conditions, functional group tolerance, and regioselectivity compared to more traditional approaches. rsc.org

Targeted Functionalization and Derivatization Approaches

To synthesize a specific molecule like 3,7-diethoxy-5-hydroxyflavone, the focus shifts from building the core scaffold to selectively modifying a pre-existing polyhydroxyflavone. The starting material for such a synthesis is often a naturally occurring flavonol like galangin (B1674397) (3,5,7-trihydroxyflavone). nih.gov

Regioselective Alkylation at Hydroxyl Positions (e.g., Ethoxylation)

The key challenge in synthesizing this compound from a precursor like galangin is achieving regioselective ethoxylation. The different hydroxyl groups on the flavone skeleton exhibit varying reactivity, which can be exploited for selective modification.

The relative acidity and nucleophilicity of the hydroxyl groups are the primary determinants of regioselectivity. Generally, the 7-OH group is the most acidic and readily alkylated among the hydroxyls on the A-ring. innovareacademics.inresearchgate.net The 5-OH group is significantly less reactive due to its intramolecular hydrogen bond with the carbonyl oxygen at the 4-position, which lowers its acidity and makes it a poor nucleophile. researchgate.net The reactivity of the 3-OH group can vary, but it is typically more reactive than the 5-OH group.

In the case of synthesizing this compound from galangin (3,5,7-trihydroxyflavone), the reaction conditions can be controlled to favor di-ethoxylation at the more reactive 3- and 7-positions, leaving the less reactive 5-OH group untouched. One reported synthesis involves dissolving galangin in acetone (B3395972) with ethyl iodide and anhydrous potassium carbonate to yield the target compound. nih.gov For more complex polyhydroxyflavones, selective protection and deprotection strategies are often necessary to achieve the desired alkylation pattern. nih.govbeilstein-journals.org

Table 2: General Reactivity of Hydroxyl Groups on the Flavone A-Ring

| Position | Relative Reactivity | Rationale |

|---|---|---|

| 7-OH | High | Most acidic A-ring hydroxyl, readily deprotonated and alkylated. innovareacademics.in |

| 3-OH | Moderate | More reactive than the 5-OH group. |

| 5-OH | Low | Forms a strong intramolecular hydrogen bond with the C4-carbonyl group, reducing its nucleophilicity. researchgate.net |

Alkyl Halide Reactivity and Reaction Optimization in Flavone Synthesis

The choice of the alkylating agent and reaction conditions is critical for optimizing the synthesis of ethoxylated flavones. Ethyl iodide is a common and effective reagent for introducing an ethyl group onto a phenolic hydroxyl. ias.ac.in

The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the base used but does not interfere with the nucleophilic attack of the phenoxide ion. nih.govscience.gov A weak base, most commonly anhydrous potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl groups, generating the more nucleophilic phenoxide ions required for the reaction. nih.govmdpi.com

Optimization of the reaction involves controlling the stoichiometry of the reagents, the reaction temperature, and the duration. For instance, using a specific molar equivalent of ethyl iodide can help control the degree of ethoxylation. To synthesize this compound, an excess of ethyl iodide would be used relative to the starting trihydroxyflavone to drive the reaction towards di-ethoxylation of the more reactive hydroxyls. Refluxing the mixture for several hours is a common practice to ensure the reaction goes to completion. nih.govias.ac.in The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). scispace.com

Enzymatic Synthesis for Flavone Derivatives

The use of enzymes in the synthesis of flavone derivatives represents a significant advancement, offering high selectivity and milder reaction conditions compared to traditional chemical methods. While direct enzymatic synthesis of this compound is not extensively documented, the principles and methodologies applied to other flavonoids are highly relevant. Enzymatic transformations of flavonoids can be broadly categorized into phase I (oxidative) and phase II (conjugative) reactions, which include processes like hydroxylation, O-dealkylation, glycosylation, and O-methylation. acs.org

One of the most pertinent enzymatic reactions for the synthesis of alkoxy-substituted flavones is O-alkylation, specifically O-methylation, which is catalyzed by O-methyltransferases (OMTs). mdpi.com These enzymes utilize S-Adenosyl-l-methionine (SAM) as a methyl donor to regioselectively methylate hydroxyl groups on the flavonoid scaffold. mdpi.com For instance, OMTs isolated from Citrus reticulata have been shown to effectively catalyze the methylation of the 3'-, 5'-, and 7-hydroxyl groups of various flavonoids. mdpi.com While these enzymes are specific to methyl groups, the underlying mechanism provides a blueprint for exploring or engineering enzymes with a preference for larger alkyl donors like ethyl groups. The enzymatic O-methylation of flavanols has also been demonstrated to alter their biological properties. nih.gov

Glycosylation is another common enzymatic modification of flavones, catalyzed by glycosyltransferases. nih.gov This process, which attaches sugar moieties to the flavonoid core, can improve the solubility and stability of these compounds. nih.gov Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, are powerful for creating complex glycoconjugates. nih.gov For example, a chemically synthesized flavonoid analogue can serve as a substrate for an enzymatic glycosylation step. nih.gov

Lipases, enzymes that typically catalyze the hydrolysis of fats, have also been employed in the synthesis of flavonoid esters, demonstrating the versatility of enzymatic approaches. uab.catmdpi.com The lipase (B570770) from Candida rugosa has been used to catalyze condensation reactions, such as the synthesis of a vitamin B6 precursor, which involves the formation of a pyridone ring from a diketone and an amide. researchgate.net This showcases the potential of enzymes to catalyze complex ring-forming reactions, a key step in flavone synthesis.

The table below summarizes key enzymatic reactions applicable to the modification of flavone structures.

| Enzymatic Reaction | Enzyme Class | Function | Example Substrates/Products | Significance for Flavone Synthesis |

| O-Methylation | O-Methyltransferases (OMTs) | Transfers a methyl group from a donor (e.g., SAM) to a hydroxyl group. | Quercetin (B1663063), Luteolin (B72000) | Provides a model for regioselective O-alkylation to produce alkoxyflavones. mdpi.com |

| Glycosylation | Glycosyltransferases | Attaches sugar moieties to the flavonoid structure. | Various flavones and aglycones | Improves solubility and stability; used in chemoenzymatic synthesis. nih.gov |

| Esterification | Lipases | Catalyzes the formation of esters from an acid and an alcohol. | Ethyl butyrate (B1204436) (a flavor ester) | Demonstrates enzymatic potential for derivatizing hydroxyl groups. uab.cat |

| Condensation/Cyclization | Lipases, Cyclases | Catalyzes the formation of heterocyclic rings. | Pyridone synthesis from diketones | Relevant to the formation of the core chromone (B188151) ring in flavones. researchgate.net |

Exploration of Novel Synthetic Pathways for Diethoxyflavones

The development of novel synthetic pathways for diethoxyflavones, including this compound, often draws from innovative methods established for structurally similar polymethoxy- and polyhydroxyflavones. These strategies focus on improving yields, achieving regioselectivity, and simplifying reaction steps.

A prominent strategy in flavone synthesis is the Baker-Venkataraman rearrangement . A novel approach for synthesizing 3-alkyl-3′,4′,5,7-tetrahydroxyflavones utilizes this method starting from 1-(2-hydroxy-4,6-dimethoxyphenyl)alkan-1-ones, which are prepared via Friedel–Crafts acylation of phloroglucinol (B13840) followed by methylation. researchgate.net The resulting tetramethoxyflavones are then demethylated to yield the final polyhydroxyflavone. researchgate.net This multi-step process, involving protection and subsequent deprotection, is a versatile framework that could be adapted for the synthesis of diethoxy derivatives by using ethylating agents instead of methylating agents.

Another innovative route involves the intramolecular cyclization of a phosphorane intermediate . This method was successfully used to create 5,7-dimethoxy-6-hydroxyflavone. researchgate.net The key step is the cyclization of a phosphorane derived from an α-acyloxyphosphonium salt, which represents a significant departure from more traditional condensation reactions. researchgate.net This pathway offers a general route to a series of 2-arylflavones with different substitution patterns. researchgate.net

The oxidative cyclization of chalcones remains a cornerstone of flavone synthesis, with novel variations being explored. For instance, the aldol (B89426) condensation of 6-hydroxy-2,3,4-trimethoxyacetophenone with vanillin (B372448) in basic conditions surprisingly yielded not only the expected 2'-hydroxychalcone but also a 3-hydroxyflavone (B191502) directly, presumably through aerobic oxidation involving a quinone methide intermediate. mdpi.com The subsequent oxidative cyclization of the isolated chalcone using iodine in dimethyl sulfoxide (DMSO) afforded the desired flavone in good yield. mdpi.com This highlights the potential for one-pot or tandem reactions to streamline the synthesis process.

Furthermore, selective dealkylation of polymethoxyflavones is a critical step in obtaining specific hydroxy-alkoxy patterns. The use of boron tribromide (BBr₃) in dichloromethane (B109758) is a common method for demethylation. researchgate.netkoreascience.kr For example, 5,7-dimethoxyflavones can be converted to 5,7-dihydroxyflavones using BBr₃. koreascience.kr Conversely, selective protection and alkylation are also key. A different synthetic pathway was employed to prepare 5,7-dihydroxy-4'-methoxyflavone and 7-hydroxy-4',5-dimethoxyflavone, demonstrating that the synthetic route can be tailored to achieve the desired substitution pattern. koreascience.kr The synthesis of 7-Methoxy-4'-propyloxy-5-hydroxyflavone demonstrates the application of these methods for introducing larger alkoxy groups. nih.gov

The table below outlines key features of these novel synthetic approaches.

| Synthetic Strategy | Key Intermediates/Reagents | Novel Aspect | Applicability to Diethoxyflavones |

| Baker-Venkataraman Rearrangement | 1-(2-hydroxy-4,6-dimethoxyphenyl)alkan-1-ones, Boron tribromide | Synthesis of 3-alkyl-polyhydroxyflavones from readily available precursors. researchgate.net | Adaptable by using ethylating agents for the synthesis of ethoxy-substituted intermediates. |

| Phosphorane Cyclization | α-acyloxyphosphonium salt | Novel ring-closure method avoiding traditional condensation reactions. researchgate.net | Offers a general and potentially high-yield route to the flavone core with various substituents. |

| Oxidative Cyclization of Chalcones | 2'-hydroxychalcone, Iodine in DMSO, Quinone methide intermediate | Direct formation of a flavone alongside a chalcone in a one-pot reaction. mdpi.com | Streamlines the synthesis by potentially reducing the number of separate reaction steps. |

| Selective (De)alkylation | Boron tribromide (BBr₃), Benzyl protection groups | Tailored synthesis to achieve specific poly-alkoxy/hydroxy substitution patterns. koreascience.kr | Crucial for obtaining the precise 3,7-diethoxy-5-hydroxy substitution pattern from a poly-alkoxylated precursor. |

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structure of flavonoids by analyzing their fragmentation patterns. For 3,7-Diethoxy-5-hydroxyflavone, the fragmentation would likely proceed through characteristic losses of its substituent groups and cleavages of the flavone (B191248) core.

The fragmentation of flavonoids is well-documented, with common pathways including the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, and losses of small neutral molecules such as carbon monoxide (CO) and water (H₂O). nih.gov In the case of this compound, the presence of two ethoxy groups would introduce additional fragmentation pathways. A primary fragmentation event would likely be the loss of an ethyl radical (•C₂H₅) or an ethylene (B1197577) molecule (C₂H₄) from the ethoxy groups.

Subsequent fragmentation would likely involve the characteristic cleavage of the flavone skeleton. The RDA fragmentation of the C-ring would be expected, leading to fragment ions that reveal the substitution pattern of the A and B rings. researchgate.net The presence of the 5-hydroxyl group and the 7-ethoxy group on the A-ring, and the 3-ethoxy group on the C-ring would influence the relative abundance of the resulting fragment ions.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss | Inferred Structural Moiety |

| [M+H]⁺ | [M+H - C₂H₄]⁺ | Ethylene | Loss from an ethoxy group |

| [M+H]⁺ | [M+H - •C₂H₅]⁺ | Ethyl radical | Loss from an ethoxy group |

| [M+H]⁺ | [M+H - CO]⁺ | Carbon Monoxide | Cleavage of the C-ring |

| [M+H]⁺ | RDA Fragment A | Retro-Diels-Alder | Fragment containing the A-ring |

| [M+H]⁺ | RDA Fragment B | Retro-Diels-Alder | Fragment containing the B-ring |

This table is predictive and based on known fragmentation patterns of similar flavonoids.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Flavone Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of flavonoids, as it typically produces intact molecular ions with minimal fragmentation in the source. youtube.com For this compound, ESI-MS would be expected to generate a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution ESI-MS would allow for the determination of the elemental composition of the parent ion, confirming the molecular formula of the compound.

The choice of ionization mode can influence the observed adducts and the sensitivity of the analysis. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. The high sensitivity of ESI-MS makes it particularly useful for the analysis of flavonoids present in complex mixtures, often in conjunction with liquid chromatography (LC). mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is a key technique for the characterization of flavonoids. The UV-Vis spectrum of a flavone typically exhibits two major absorption bands, referred to as Band I and Band II. researchgate.net

Electronic Absorption Characteristics and Band Analysis

For this compound, the UV-Vis spectrum is predicted to show these two characteristic absorption bands. Band I, which appears at a longer wavelength (typically 300-385 nm), is associated with the electronic transitions in the B-ring cinnamoyl system. researchgate.net Band II, found at a shorter wavelength (typically 240-285 nm), corresponds to the electronic transitions in the A-ring benzoyl system. researchgate.net

The position and intensity of these bands are influenced by the substitution pattern of the flavone nucleus. The presence of a hydroxyl group at the 5-position and ethoxy groups at the 3- and 7-positions are expected to cause a bathochromic (red) shift of these absorption bands compared to the unsubstituted flavone. The 5-hydroxyl group, in particular, forms an intramolecular hydrogen bond with the 4-carbonyl group, which affects the electronic properties of the molecule and influences the UV-Vis spectrum.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Absorption Band | Predicted Wavelength Range (nm) | Associated Electronic Transitions |

| Band I | 320 - 360 | B-ring cinnamoyl system (π → π) |

| Band II | 250 - 280 | A-ring benzoyl system (π → π) |

This table is predictive and based on known UV-Vis data for similar flavonoids. acs.orgmdpi.com

Investigation of Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the shift in the position of UV-Vis absorption bands with a change in the polarity of the solvent. This effect can provide insights into the nature of the electronic transitions and the interactions between the solute and solvent molecules. For this compound, changing the solvent is expected to induce shifts in the λmax of both Band I and Band II.

In general, for π → π* transitions, an increase in solvent polarity leads to a bathochromic (red) shift. nih.gov Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. The magnitude of the solvatochromic shift will depend on the specific interactions, such as hydrogen bonding, between the flavonoid and the solvent molecules. The 5-hydroxyl group and the carbonyl oxygen are potential sites for hydrogen bonding with protic solvents, which would influence the electronic absorption characteristics. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its hydroxyl, carbonyl, ether, and aromatic functionalities.

The presence of the 5-hydroxyl group would give rise to a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹. vscht.cz The intramolecular hydrogen bond between the 5-hydroxyl group and the 4-carbonyl group would be expected to shift this band to a lower wavenumber. The C=O stretching vibration of the γ-pyrone ring is a prominent feature in the IR spectra of flavones and is typically observed in the range of 1600-1660 cm⁻¹. researchgate.net The presence of the 5-hydroxyl group can shift this band to a lower frequency.

The ethoxy groups would be characterized by C-O-C stretching vibrations, which typically appear in the fingerprint region between 1000 and 1300 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. vscht.cz

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber Range (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 2980 | Stretching |

| C=O (carbonyl) | 1610 - 1650 | Stretching |

| C=C (aromatic) | 1400 - 1600 | Stretching |

| C-O-C (ether) | 1000 - 1300 | Stretching |

This table is predictive and based on known IR data for similar flavonoids and functional groups. irb.hrptfarm.pl

X-ray Crystallography for Definitive Three-Dimensional Molecular Geometry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsion angles.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Observation | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |

| Bond Lengths & Angles | Consistent with sp² and sp³ hybridized atoms | Confirms the covalent structure |

| Intramolecular H-bond | O(5)-H···O(4) distance ~1.8-2.0 Å | Confirms the hydrogen bond geometry |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking | Explains the crystal packing |

This table is speculative and serves as an example of the type of data obtained from X-ray crystallography.

Advanced Chromatographic Separation Techniques

Advanced chromatographic techniques are indispensable for the separation of this compound from complex matrices and for its differentiation from isomeric and isobaric compounds. The high efficiency and resolution offered by modern liquid chromatography systems are key to achieving accurate and reliable analytical results.

Ultra-High-Performance Liquid Chromatography (UHPLC) for High-Resolution Separation

Ultra-High-Performance Liquid Chromatography (UHPLC) stands as a powerful technique for the separation of flavonoids, offering significant advantages over conventional HPLC in terms of resolution, speed, and sensitivity. The use of sub-2 µm particle columns in UHPLC systems allows for more efficient separations and sharper peaks, which is particularly beneficial for resolving complex mixtures of flavonoid isomers.

For the analysis of this compound, a reversed-phase UHPLC method would be the most appropriate choice. A C18 column is typically employed for the separation of flavonoids due to its hydrophobicity, which allows for good retention and separation based on the polarity of the analytes. The separation mechanism relies on the differential partitioning of the analyte between the stationary phase and the mobile phase.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for flavonoid analysis consists of a gradient mixture of an aqueous solvent (A) and an organic solvent (B). The aqueous phase is usually water containing a small amount of acid, such as 0.1% formic acid, to improve peak shape and enhance ionization in subsequent mass spectrometric detection. The organic phase is commonly acetonitrile (B52724) or methanol, with acetonitrile often being preferred for its lower viscosity and UV transparency.

A gradient elution program, where the proportion of the organic solvent is increased over time, is generally used to separate compounds with a range of polarities. For this compound, a gradient starting with a lower concentration of acetonitrile and gradually increasing would effectively elute the compound from the column. The presence of the hydroxyl and ethoxy groups will influence its retention time, with the two ethoxy groups making it less polar than its corresponding dihydroxyflavone counterpart, leading to a longer retention time.

Table 1: Representative UHPLC Parameters for the Separation of this compound

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1-5 µL |

| Detection | UV-Vis (e.g., 254 nm, 340 nm) or Mass Spectrometry |

| Expected Retention Time | 6-8 minutes (estimated based on similar flavonoid structures) |

Note: The expected retention time is an estimation and can vary depending on the specific UHPLC system and exact chromatographic conditions.

Hyphenated Chromatographic-Spectroscopic Systems (e.g., LC-MS/MS, LC-UV-MS)

To obtain detailed structural information and confirm the identity of this compound, UHPLC is often coupled with spectroscopic detectors, most notably mass spectrometry (MS) and UV-Vis photodiode array (PDA) detectors. These hyphenated systems provide both chromatographic separation and spectral data in a single analysis.

LC-UV-MS

A system combining liquid chromatography with both UV-Vis and mass spectrometry detection provides comprehensive data. The UV-Vis spectrum of a flavonoid is characteristic of its core structure and substitution pattern. Flavones typically exhibit two major absorption bands: Band I (300-380 nm), corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm), related to the A-ring benzoyl system. For this compound, the UV spectrum would be expected to show these characteristic bands, with the exact wavelengths of maximum absorbance influenced by the positions of the hydroxyl and ethoxy groups.

LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the structural elucidation of flavonoids. Electrospray ionization (ESI) is the most common ionization technique used for flavonoids, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

For this compound (molecular formula: C₁₉H₁₈O₅, molecular weight: 326.34 g/mol ), the expected precursor ions would be m/z 327.12 in positive mode and m/z 325.10 in negative mode.

Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of flavonoids is well-characterized and typically involves retro-Diels-Alder (rDA) reactions, losses of small neutral molecules (such as CO, H₂O, and radicals like CH₃• or C₂H₅•), and cleavages of the substituent groups.

For this compound, the fragmentation pattern in positive ion mode would likely involve the following characteristic losses:

Loss of an ethyl radical (•C₂H₅): Resulting from the cleavage of one of the ethoxy groups.

Loss of ethylene (C₂H₄): A common fragmentation pathway for ethoxy-substituted aromatic compounds.

Loss of carbon monoxide (CO): A characteristic fragmentation of the flavone backbone.

Retro-Diels-Alder (rDA) fragmentation: Cleavage of the C-ring, providing information about the substitution patterns on the A and B rings.

Table 2: Predicted LC-MS/MS Fragmentation Data for this compound in Positive Ion Mode

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Origin |

| 327.12 | 299.09 | C₂H₄ | Loss of ethylene from an ethoxy group |

| 327.12 | 298.08 | •C₂H₅ | Loss of an ethyl radical from an ethoxy group |

| 327.12 | 281.08 | C₂H₄ + H₂O | Subsequent loss of water after ethylene loss |

| 327.12 | 271.06 | 2 x C₂H₄ | Loss of ethylene from both ethoxy groups |

| 327.12 | 195.06 | C₈H₄O₂ (B-ring) | rDA fragmentation (¹⁺³A⁺ fragment) |

| 327.12 | 137.02 | C₁₁H₁₀O₃ (A-ring) | rDA fragmentation (¹⁺³B⁺ fragment) |

Note: The m/z values are theoretical and based on the expected fragmentation patterns of flavonoids. Actual experimental values may vary slightly.

The combination of UHPLC for high-resolution separation and LC-MS/MS for sensitive and specific detection and structural elucidation provides a robust analytical platform for the comprehensive characterization of this compound. The data obtained from these techniques are crucial for confirming the identity and purity of this compound in various samples.

Computational and Theoretical Chemistry Investigations of 3,7 Diethoxy 5 Hydroxyflavone and Flavonoid Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of computational chemistry for predicting molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flavonoid structures, a key conformational feature is the dihedral angle between the B-ring and the chromone (B188151) (A and C rings) moiety.

For the parent 5-hydroxyflavone (B191505), theoretical calculations often predict a nearly planar structure, although some studies suggest a slight twist of the B-ring out of the plane of the chromone rings. nih.gov The planarity is a result of the extensive π-conjugation across the molecule.

In the case of 3,7-Diethoxy-5-hydroxyflavone, the presence of the ethoxy groups would be a significant factor in its conformational preference. The ethoxy group at the 3-position, in particular, would likely induce a significant twist in the B-ring due to steric hindrance with the hydrogen atoms on the B-ring. The exact dihedral angle would need to be calculated, but it is expected to be non-planar. The ethoxy groups themselves would have multiple possible conformations (e.g., the orientation of the ethyl chains), and a thorough conformational analysis would be required to identify the global minimum energy structure.

Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value | Influence of Substituents |

| Dihedral Angle (C-ring - B-ring) | > 20° | The 3-ethoxy group is expected to cause significant steric hindrance, leading to a more twisted conformation compared to unsubstituted 5-hydroxyflavone. |

| C3-O-C(ethyl) Bond Angle | ~118-120° | Typical for sp² hybridized oxygen in an ether linkage. |

| C7-O-C(ethyl) Bond Angle | ~118-120° | Similar to the C3 ethoxy group. |

| O5-H Bond Length | ~0.98-1.00 Å | Typical for a phenolic hydroxyl group involved in a hydrogen bond. |

Electronic Structure Elucidation (Frontier Molecular Orbitals, HOMO-LUMO Gaps)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For many flavonoids, the HOMO is typically localized on the B-ring and parts of the C-ring, while the LUMO is distributed over the A and C rings. The introduction of electron-donating groups, such as ethoxy groups, is expected to raise the energy of the HOMO. This, in turn, would decrease the HOMO-LUMO gap, suggesting a potential increase in reactivity compared to the unsubstituted parent flavone (B191248).

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Molecular Orbital | Predicted Energy (eV) | Expected Localization |

| HOMO | -5.5 to -6.0 | Primarily on the B-ring and the oxygen atoms of the ethoxy and hydroxyl groups. The ethoxy groups would contribute significantly to the HOMO electron density. |

| LUMO | -1.5 to -2.0 | Distributed over the chromone backbone (A and C rings), particularly the C=C and C=O bonds. |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | Expected to be smaller than that of 5-hydroxyflavone due to the electron-donating nature of the ethoxy groups. |

Intermolecular and Intramolecular Hydrogen Bonding Network Analysis

Hydrogen bonding is a critical interaction in flavonoids, influencing their structure, stability, and biological activity. 5-hydroxyflavones are characterized by a strong intramolecular hydrogen bond between the 5-hydroxyl group and the 4-carbonyl oxygen. This interaction contributes to the planarity and stability of the chromone ring system.

In this compound, this primary intramolecular hydrogen bond would persist. The ethoxy groups at positions 3 and 7 are not capable of donating a hydrogen bond but can act as hydrogen bond acceptors in intermolecular interactions, for instance, with solvent molecules. The presence of these groups would also electronically influence the strength of the existing 5-OH···O=C4 hydrogen bond. The electron-donating nature of the ethoxy groups would increase the electron density on the chromone ring system, which could potentially strengthen this hydrogen bond.

Computational tools like the Atoms in Molecules (AIM) theory or Interaction Region Indicator (IRI) plots can be used to visualize and quantify these hydrogen bonding interactions, providing information on their strength and nature.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For a flavonoid like this compound, the MEP surface would show a significant negative potential around the carbonyl oxygen at the 4-position and the oxygen atoms of the hydroxyl and ethoxy groups. These would be the primary sites for hydrogen bond donation. A positive potential would be expected around the hydroxyl hydrogen atom. The ethoxy groups would introduce additional regions of negative potential, potentially influencing how the molecule interacts with biological receptors or other molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. It can predict UV-Vis absorption spectra and provide insights into photochemical processes.

Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) Processes

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules with a pre-existing intramolecular hydrogen bond. Upon photoexcitation, the acidity and basicity of the donor and acceptor groups in the hydrogen bond can change, leading to the transfer of a proton. This process is often associated with a large Stokes shift in the fluorescence spectrum.

5-hydroxyflavones are known to undergo ESIPT. Upon excitation, a proton is transferred from the 5-hydroxyl group to the 4-carbonyl oxygen, forming a keto-tautomer. This tautomer then fluoresces at a longer wavelength before relaxing back to the ground state enol form.

For this compound, the ESIPT process is expected to be a key feature of its photochemistry. The presence of the ethoxy groups would likely modulate the ESIPT process. The electron-donating ethoxy groups would increase the electron density on the flavone backbone, which could affect the potential energy surfaces of the ground and excited states and, consequently, the kinetics and thermodynamics of the proton transfer. TD-DFT calculations would be essential to construct these potential energy surfaces and predict the energy barriers for the ESIPT reaction. It is plausible that the ethoxy groups could either facilitate or hinder the proton transfer depending on their precise electronic influence on the excited state.

Triplet State Formation and Intersystem Crossing (ISC) Quantum Yields

The formation of triplet states in flavonoids is a critical aspect of their photochemistry, influencing their potential as photosensitizers and their antioxidant mechanisms. stuba.skeijppr.com Upon absorption of UV light, flavonoids are promoted to an excited singlet state. tandfonline.com From this state, they can return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet state. tandfonline.com The efficiency of this process is quantified by the intersystem crossing quantum yield (Φ_ISC).

The substitution pattern on the flavone core significantly influences the triplet state quantum yield. For example, 4′,7-dimethoxy-5-hydroxyflavone, a compound with methoxy (B1213986) groups at positions analogous to the ethoxy groups in this compound, has a reported triplet quantum yield of up to 8% in acetonitrile (B52724) solution. stuba.skacs.orgamazonaws.com It has been noted that the solvent environment also plays a crucial role in the triplet state formation mechanism. stuba.skacs.org Theoretical studies suggest that for many flavonoids, the triplet excited state is associated with radical reaction type products. tandfonline.com

Table 1: Photophysical Properties of a Related 5-Hydroxyflavone Analogue

| Compound | ISC Rate (k_ISC) | Triplet Quantum Yield (Φ_ISC) | Solvent |

| 4′,7-dimethoxy-5-hydroxyflavone | ~ 10¹¹ s⁻¹ stuba.skacs.org | up to 8% stuba.skacs.orgamazonaws.com | Acetonitrile |

This data is for a structurally related analogue and serves as an estimate for the potential behavior of this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For flavonoids, MD simulations are instrumental in understanding their conformational stability, flexibility, and how they interact with their environment, such as solvent molecules or biological macromolecules. nih.govnih.govbohrium.com

MD simulations of flavonoid-protein complexes are more common and reveal the stability of the ligand within the binding pocket. nih.govbenthamdirect.com These studies often analyze parameters like the root-mean-square deviation (RMSD) of the ligand to assess its stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. nih.gov A stable and compact ligand binding is often indicated by a low and stable RMSD value over the simulation time. bohrium.com For example, MD simulations of various flavonoid derivatives with target proteins have been conducted for time periods ranging from 50 to 100 nanoseconds to confirm the stability of the docked complexes. tandfonline.comnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comdergipark.org.trwjarr.com It is widely used to predict the binding mode and affinity of small molecules like flavonoids to a protein target of interest. nih.govnih.govbenthamdirect.com

While specific docking studies for this compound are limited, research on closely related analogues provides valuable predictive information. A study involving the molecular docking of 3′,7-diethoxy-5-hydroxy-4′-methoxyflavone , a compound with a very similar substitution pattern, against the BACE1 enzyme (β-secretase 1), a target for Alzheimer's disease, offers significant insights. nih.gov The docking results for this analogue indicated that it shares common interaction patterns with other flavonoids, such as forming hydrogen bonds and π-π stacking interactions with key amino acid residues in the active site. nih.govnih.gov

For many flavonoids, interactions with residues such as tyrosine, tryptophan, aspartic acid, and serine are crucial for binding. nih.govnih.gov Hydrogen bonding with the catalytic dyad (e.g., Asp32 and Asp228 in BACE1) and π-π stacking with aromatic residues like Tyr71 are frequently observed binding motifs for flavonoid inhibitors. nih.gov The ethoxy groups, being bulkier than methoxy groups, can influence the orientation of the molecule within the binding pocket and may form additional hydrophobic interactions.

The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), is a key output of molecular docking simulations that estimates the strength of the ligand-protein interaction. nih.govnih.gov Lower (more negative) values typically indicate a stronger predicted binding affinity. bioflux.com.ro

For flavonoid analogues, a wide range of binding affinities has been reported depending on the specific flavonoid and the target protein. For instance, docking studies of various flavonoids against enzymes like cyclooxygenase-2 (COX-2) and cyclin-dependent kinases (CDK2/CDK9) have shown binding affinities ranging from -9 to -11 kcal/mol for the most potent inhibitors. nih.govbenthamdirect.com In the study of 3′,7-diethoxy-5-hydroxy-4′-methoxyflavone against BACE1, while the exact binding affinity was not specified for this particular compound, the class of flavonoids investigated showed significant inhibitory potential. nih.gov Another study on various flavone derivatives as inhibitors of acetylcholinesterase (AChE) and BACE-1 reported docking scores in the range of -8.29 to -22.07 kJ·mol⁻¹ for BACE-1. nih.gov

The orientation of the flavonoid within the binding site is critical for its activity. The planar chromone ring often anchors the molecule in the active site through stacking interactions, while the hydroxyl and ethoxy substituents engage in specific hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues.

Table 2: Predicted Binding Affinities of Flavonoid Analogues against Various Targets

| Flavonoid Analogue Class | Target Protein | Predicted Binding Affinity Range (kcal/mol) |

| General Flavonoids | Cyclooxygenase-2 (COX-2) | up to -10.19 nih.gov |

| General Flavonoids | Cyclin-Dependent Kinase 9 (CDK9) | up to -9.0 benthamdirect.com |

| Flavone Derivatives | Butyrylcholinesterase (BuChE) | -9.9 to -11.6 tandfonline.com |

| Quercetin (B1663063) | KRAS Protein | -7.14 nih.gov |

This table presents data for various flavonoid analogues to provide a general context for the potential binding affinities of this compound.

Structure Activity Relationship Sar Analysis of 3,7 Diethoxy 5 Hydroxyflavone and Flavonoid Scaffolds in Vitro

Impact of Ethoxy and Hydroxy Substitutions on Biological Activity Profiles

The presence, position, and type of substitution on the flavonoid rings are critical determinants of biological activity. Hydroxylation and O-alkylation, such as ethoxylation, are key modifications that modulate the molecule's electronic properties, steric hindrance, and hydrogen-bonding capacity, thereby influencing its interaction with protein targets.

The substitution pattern on the flavone (B191248) core significantly impacts molecular recognition by biological targets. The 5-hydroxy group, in particular, is a crucial feature for various activities. Studies on different flavonoids have shown that a hydroxyl group at the C5 position is important for activities such as cytotoxicity against certain cancer cell lines and for binding to specific receptors. nih.govresearchgate.netbiocrick.com For instance, in the context of adenosine (B11128) receptors, the presence of a 5-hydroxyl group has been found to increase the selectivity of flavonols for the human A3 subtype. nih.govacs.org

O-alkylation, including methylation and ethoxylation, at other positions, such as C3 and C7, further refines the biological activity. The replacement of hydroxyl groups with alkoxy groups can alter the molecule's polarity and its ability to act as a hydrogen bond donor, which can either enhance or diminish its interaction with a target. For example, while the flavonol galangin (B1674397) (3,5,7-trihydroxyflavone) binds non-selectively to adenosine receptors, its trimethyl ether derivative shows enhanced affinity for A3 receptors. nih.gov This suggests that O-alkylation can steer the molecule towards a more specific interaction. In the case of 3,7-Diethoxy-5-hydroxyflavone, the ethoxy groups at C3 and C7, combined with the hydroxyl at C5, create a unique lipophilic and hydrogen-bonding profile that contributes to its specific biological activities. The presence of a methoxy (B1213986) group at the C7 position has been shown to enhance the anti-inflammatory activity of certain flavones. mdpi.com

The length of the alkoxy chain substituent on the flavonoid scaffold can significantly influence the pharmacological response. While specific data on a broad range of alkoxy chain lengths for 3,7-disubstituted-5-hydroxyflavones is limited, general principles from related chemical classes suggest that increasing the chain length can modulate lipophilicity and steric bulk, thereby affecting receptor binding and enzyme inhibition.

For instance, studies on other classes of receptor ligands have shown that an optimal alkyl chain length is often required for high-affinity binding. nih.gov An increase in chain length can enhance hydrophobic interactions with a binding pocket up to a certain point, after which steric hindrance may lead to a decrease in affinity. nih.gov In the case of flavonoids, the triethyl and tripropyl ether derivatives of the flavonol galangin have demonstrated potent activity at human A3 adenosine receptors, with Ki values in the sub-micromolar range. nih.govnih.gov This indicates that short alkyl chains like ethyl and propyl at these positions are well-tolerated and can contribute favorably to binding affinity. The potency of some compounds has been shown to increase with the carbon chain length of alcohol substituents. science.gov

Correlation of Molecular Structure with In Vitro Receptor Binding Affinity

The specific three-dimensional arrangement of functional groups on the flavonoid molecule is a primary determinant of its binding affinity and selectivity for different receptors.

Several structural features of flavonoids are critical for their interaction with adenosine receptors. Research has identified this compound (also known as MRS1093) as an antagonist for adenosine A1, A2b, and A3 receptors. idrblab.netguidetopharmacology.org The affinity and selectivity for these receptors are governed by specific substitutions on the flavone core.

A key finding is that while the unsubstituted flavone shows micromolar affinity for A1 and A2A receptors, the presence and nature of substituents can significantly alter this. nih.gov For the A3 subtype, a 5-hydroxyl group is associated with increased selectivity. nih.govacs.org Furthermore, alkylation of the hydroxyl groups at the C3 and C7 positions, as seen in this compound, appears to be a favorable modification for A3 receptor affinity. The triethyl ether derivative of galangin, which shares the O-alkylation pattern at C3 and C7, is a potent A3 antagonist. nih.govnih.gov This suggests that the combination of a free 5-OH group and alkoxy groups at C3 and C7 is a key pharmacophore for A3 adenosine receptor antagonism.

In Vitro Binding Affinity of Flavonoids at Adenosine Receptors

| Compound | A1 Ki (μM) | A2A Ki (μM) | Human A3 Ki (μM) |

|---|---|---|---|

| Flavone | 3.3 | 3.8 | >10 |

| Galangin (3,5,7-trihydroxyflavone) | 1.0 | 0.98 | 1.3 |

| Galangin triethyl ether | - | - | 0.3-0.4 |

Data compiled from multiple sources. nih.govidrblab.netguidetopharmacology.orgnih.gov Note: Specific Ki values for this compound were not publicly available in the reviewed literature, but its antagonist activity is documented.

The orphan nuclear receptor 4A1 (NR4A1) has been identified as a target for various flavonoids. However, the structure-activity relationship for NR4A1 binding appears to be less defined than for adenosine receptors. nih.govnih.gov Studies have shown that flavone itself and a wide range of hydroxylated flavones can bind to the ligand-binding domain of NR4A1, but there is no clear correlation between the number or position of hydroxyl groups and binding affinity. nih.govnih.gov

Despite the variability, some trends have been observed. Flavones substituted with hydroxyl groups at the 3,5,7-positions, such as galangin, tend to exhibit higher binding affinity to NR4A1. nih.gov For example, 3,5,7-trihydroxyflavone (galangin) binds to NR4A1 with a KD value of 0.36 µM. nih.govnih.gov In contrast, the binding affinity of other hydroxyflavones can be significantly lower. nih.gov Given that this compound shares the 3,5,7-substitution pattern (with two hydroxyls replaced by ethoxy groups), it is plausible that it also interacts with NR4A1, although specific binding data is not currently available. The lack of a clear SAR suggests that the interaction is complex and may involve multiple binding modes. nih.govnih.gov

In Vitro Binding Affinity of Flavonoids for NR4A1

| Compound | KD (μM) |

|---|---|

| Flavone | 3.4 |

| 5-Hydroxyflavone (B191505) | 1.4 |

Data from fluorescence binding assay. nih.gov

Structural Modulators of Enzyme Inhibition and Activity

Flavonoids are known to inhibit a variety of enzymes, and their inhibitory potency and selectivity are highly dependent on their substitution patterns. The presence of a C2=C3 double bond and a 4-keto group in the C-ring are often cited as important for the inhibitory activity of many flavonoids. nih.gov

For instance, in the inhibition of cytochrome P450 enzymes, the number and position of hydroxyl and methoxy groups play a crucial role. nih.gov The presence of hydroxyl groups at positions 3, 5, and 7 can significantly increase the inhibitory potency against P450 1B1. nih.gov Specifically, 3,5,7-trihydroxyflavone (galangin) is a very potent inhibitor of this enzyme. nih.gov The introduction of methoxy groups can also modulate this activity. nih.gov

In the context of carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase, the hydroxylation pattern is also a key determinant of inhibitory activity. researchgate.netresearchgate.netfrontiersin.org While some studies suggest that glycosylation can decrease inhibitory potential, others indicate that specific sugar moieties might enhance interactions with the enzyme's active site. researchgate.nettandfonline.com The inhibitory activity of 4',7-Dimethoxy-5-hydroxyflavone against α-glucosidase and α-amylase highlights the role of methoxy and hydroxy groups in modulating such activities. selleckchem.com Given the structural similarities, this compound may also exhibit inhibitory effects on these or other enzymes, though specific data is needed for confirmation. A study on BACE1, an enzyme relevant to Alzheimer's disease, identified 6,7-Diethoxy-5-hydroxyflavone as an inhibitor, suggesting that the diethoxy-hydroxy substitution pattern on the A-ring can be favorable for enzyme inhibition. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5,7-trihydroxyflavone (Galangin) |

| 4',7-Dimethoxy-5-hydroxyflavone |

| 5-Hydroxyflavone |

| 6,7-Diethoxy-5-hydroxyflavone |

| Flavone |

| Galangin triethyl ether |

| Galangin trimethyl ether |

Effects on Cyclooxygenase-2 (COX-2) Catalyzed Prostaglandin (B15479496) E2 Production

The inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade that catalyzes the production of prostaglandin E2 (PGE2), is a significant mechanism for anti-inflammatory agents. The structural characteristics of flavonoids play a crucial role in their ability to modulate this pathway.

The core flavone structure, featuring a C2-C3 double bond, is a determining factor for significant inhibitory activity. The hydroxylation and methoxylation patterns on the A and C rings are particularly critical. Studies on a series of A-ring-modified flavones have shown that the substitution pattern significantly influences the inhibition of PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

For instance, 5-hydroxy-7-methoxyflavone derivatives show moderate inhibitory activity against COX-2-catalyzed PGE2 production. koreascience.krbiomolther.orgnih.gov In contrast, their isomeric counterparts, 7-hydroxy-5-methoxyflavones, along with 5,7-dimethoxyflavones and 5,7-dihydroxyflavones (like chrysin), exhibit negligible to weak activity. koreascience.krnih.gov This suggests that a methoxy group at the C7 position is more favorable for this specific activity than a hydroxyl group, and the presence of a 5-hydroxyl group may not be essential or could even be detrimental, depending on the other substitutions.

Further studies highlight that 7-methoxyflavone (B191842) is a potent inhibitor of PGE2 production, with an IC50 of 0.73 μM, closely followed by the unsubstituted flavone (IC50=0.75 μM). iiarjournals.org This indicates that increased lipophilicity, achieved by masking the hydroxyl groups, can enhance activity. Conversely, increasing the number of hydroxyl groups, as seen in the series flavone > chrysin (B1683763) (5,7-dihydroxyflavone) > baicalein (B1667712) (5,6,7-trihydroxyflavone), leads to a reduction in both membrane permeability and PGE2 inhibition. iiarjournals.org

For This compound , we can infer its potential activity based on these SAR principles:

5-Hydroxy Group : The presence of the 5-OH group is a common feature among many flavonoids but is associated with weaker direct COX-2 inhibition in some series. koreascience.kr

7-Ethoxy Group : The ethoxy group at C7 is structurally similar to the methoxy group in the potent inhibitor 7-methoxyflavone. This substitution is expected to contribute positively to the inhibitory activity, likely by increasing lipophilicity and favorable interactions within the enzyme's active site.

3-Ethoxy Group : Most naturally occurring, highly active flavonols possess a 3-hydroxyl group. Replacing this with an ethoxy group in this compound increases lipophilicity but alters the potential for hydrogen bonding that is characteristic of the 3-OH group. This could either enhance or decrease activity depending on the specific binding requirements of the target enzyme.

| Compound | Key Structural Features | Effect on COX-2/PGE2 Production | Reference(s) |

| Flavone | Unsubstituted | Potent inhibitor of PGE2 production (IC50 = 0.75 μM) | iiarjournals.org |

| Chrysin | 5,7-dihydroxy | Weak inhibitor of PGE2 production (IC50 = 8.15 μM) | iiarjournals.org |

| 5-Hydroxy-7-methoxyflavone | 5-OH, 7-OCH3 | Moderate inhibitor of PGE2 production | koreascience.krbiomolther.orgnih.gov |

| 7-Methoxyflavone | 7-OCH3 | Potent inhibitor of PGE2 production (IC50 = 0.73 μM) | iiarjournals.org |

| Wogonin | 5,7-dihydroxy, 8-methoxy | Potent inhibitor of PGE2 production (IC50 = 0.82 μM) | iiarjournals.org |

| 3',4'-Dihydroxyflavone | 3',4'-dihydroxy | Prevents LPS-induced increases in brain COX-2 levels | caymanchem.combiomolther.org |

| Baicalein | 5,6,7-trihydroxy | Weak inhibitor of PGE2 production (IC50 > 10 μM) | iiarjournals.org |

| 5,7-Diacetylflavone | 5,7-diacetyl | Strong, selective COX-2 inhibitor (IC50 = 2.7 µM) | caldic.com |

Modulation of Tyrosinase Activity and Melanogenesis Pathways

Tyrosinase is the rate-limiting enzyme in the synthesis of melanin (B1238610), the pigment responsible for coloration. The modulation of tyrosinase activity and melanogenesis pathways by flavonoids is highly dependent on their substitution patterns. Flavonoids can either stimulate or inhibit melanogenesis.

Studies analyzing the relationship between flavonoid structure and melanogenic actions have revealed several key determinants. For melanogenesis promotion in human melanoma cells, a hydroxyl group bound to the phenyl B-ring plays an important role. Flavonols like quercetin (B1663063) and kaempferol (B1673270), and flavones such as apigenin (B1666066) and luteolin (B72000), which all possess hydroxyl groups on the B-ring, have been shown to promote melanogenesis and stimulate tyrosinase activity.

Conversely, for the inhibition of tyrosinase, which is relevant for skin-whitening applications, specific structural features are required. Some flavonols, such as kaempferol and quercetin, can competitively inhibit tyrosinase activity. This is attributed to their 3-hydroxy-4-keto moiety, which is similar to the dihydroxyphenyl group in L-DOPA (a substrate of tyrosinase), allowing them to chelate the copper ions in the enzyme's active site.

The structure of This compound lacks hydroxyl groups on the B-ring, which are often associated with strong melanogenesis-promoting activity. Its key features in this context are:

Lack of B-ring Hydroxylation : This suggests it is unlikely to be a potent promoter of melanogenesis in the same way as flavonoids like luteolin or quercetin.

3-Ethoxy Group : The presence of an ethoxy group at the C3 position, instead of a hydroxyl group, means it lacks the specific 3-hydroxy-4-keto structure known to be important for the competitive inhibition of tyrosinase by chelating copper.

A-ring Substituents : The 5-hydroxy and 7-ethoxy groups on the A-ring may influence binding to the enzyme, but the primary determinants for tyrosinase modulation are typically the C3 and B-ring substitutions.

Therefore, based on the established SAR for tyrosinase modulation, this compound is not expected to be a strong inhibitor or a potent stimulator of the enzyme. Its activity would likely be weak, though its increased lipophilicity could influence its ability to penetrate melanocytes.

| Compound | Key Structural Features | Effect on Tyrosinase/Melanogenesis | Reference(s) |

| Quercetin | 3,5,7,3',4'-pentahydroxy | Promotes melanogenesis; can also inhibit tyrosinase | |

| Kaempferol | 3,5,7,4'-tetrahydroxy | Promotes melanogenesis; can also inhibit tyrosinase | |

| Luteolin | 5,7,3',4'-tetrahydroxy | Promotes melanogenesis; stimulates tyrosinase activity | |

| Apigenin | 5,7,4'-trihydroxy | Promotes melanogenesis; stimulates tyrosinase activity | |

| Fisetin | 3,7,3',4'-tetrahydroxy | Stimulates melanogenesis | |

| Baicalein | 5,6,7-trihydroxy | Inhibits melanin synthesis |

Influence on Elastase Inhibition

Human neutrophil elastase is a serine protease involved in the breakdown of connective tissue proteins, including elastin. Overactivity of this enzyme is implicated in inflammatory diseases. Flavonoids are a recognized class of natural elastase inhibitors, and their efficacy is governed by specific structural features.

The inhibitory activity against elastase is a characteristic shared by flavonoid aglycones and their various derivatives. Analysis of the structure-activity relationship reveals several key points:

The planarity of the flavonoid structure is important for binding to the enzyme.

Hydroxylation patterns on both the A and B rings influence inhibitory potency.

The C2-C3 double bond in the C-ring contributes to a more planar conformation, which is generally favorable for inhibition.

The presence of a hydroxyl group at C3 (as in flavonols) can be beneficial.

For This compound , its potential as an elastase inhibitor can be assessed as follows:

Flavone Scaffold : It possesses the core flavone structure with the C2-C3 double bond, providing the necessary planarity.

5-Hydroxy Group : The 5-OH group can form a hydrogen bond with the C4-keto group, contributing to the planarity of the molecule, which is a favorable feature for elastase inhibition.

3-Ethoxy and 7-Ethoxy Groups : The substitution of hydroxyl groups with more lipophilic ethoxy groups at positions C3 and C7 significantly alters the molecule's properties. While hydroxylation is often key for hydrogen bonding interactions with the enzyme's active site, the increased lipophilicity from the ethoxy groups could enhance binding to hydrophobic pockets within the enzyme. The effect of an ethoxy group at C3, in particular, is not as well-characterized as a hydroxyl group but would prevent the specific interactions seen with 3-hydroxyflavones.

Given that the general flavonoid scaffold is conducive to elastase inhibition, this compound is likely to possess some inhibitory activity. The balance between reduced hydrogen bonding capacity and increased lipophilicity will determine its ultimate potency compared to its hydroxylated counterparts.

| Compound Class/Example | Key Structural Features | Effect on Elastase Inhibition | Reference(s) |

| Flavonoid Aglycones | General flavonoid structure | Generally exhibit inhibitory activity | nih.gov |

| Phloretin | Dihydrochalcone | Inhibits elastase in a concentration-dependent manner | d-nb.info |

| Sakuranetin | Flavanone | Reduces the release of elastase | d-nb.info |

| Oenothein B | Dimeric ellagitannin | Potent inhibitor | |

| Myricetin-3-O-rhamnoside | Flavonol glycoside | Inhibits elastase activity |

Impact on Cytochrome P450 (e.g., CYP1B1, CYP2A13) Mediated Metabolism

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a wide range of xenobiotics, including dietary flavonoids. The interaction of flavonoids with these enzymes can lead to their own metabolism or the inhibition of the metabolism of other substances. CYP1B1 is implicated in carcinogenesis through the activation of pro-carcinogens, while CYP2A13 is a respiratory enzyme involved in the metabolism of tobacco-specific nitrosamines.

The structure-activity relationship for flavonoid interaction with CYP enzymes is complex and isoform-specific:

CYP1B1 Inhibition : Flavonoids with a C2-C3 double bond on the C-ring generally show stronger inhibitory effects on CYP1 activities. acs.org Methoxy-substituted flavones and flavonols, such as chrysoeriol (B190785) (luteolin-3'-methyl ether) and isorhamnetin (B1672294) (quercetin-3'-methyl ether), exhibit strong and selective inhibition of CYP1B1. acs.org The 5,7-dihydroxy motif on the A ring and a 4'-methoxy group on the B ring are prominent features for potent inhibition. biomolther.org The methoxy groups are thought to fit well into the active site of CYP1B1 but cause steric clashes with residues in CYP1A1 and CYP1A2, leading to selectivity. acs.org

CYP2A13 Inhibition : Flavones are generally more effective inhibitors of CYP2A6 and CYP2A13 than flavonols (which have a 3-OH group). physchemres.org For example, apigenin and luteolin are potent inhibitors. frontiersin.orgchemfaces.com The presence of a methoxy group, as in chrysoeriol, maintains good inhibitory activity against CYP2A6 but is less effective for CYP2A13 inhibition compared to its unmethylated counterpart, luteolin. physchemres.org

Analyzing This compound :

CYP1B1 : The compound possesses the 5-hydroxy group, part of the favorable 5,7-dihydroxy motif (though here it is 5-hydroxy, 7-ethoxy). The presence of two ethoxy groups, which are bulkier than methoxy groups, suggests it could be a selective inhibitor of CYP1B1. The ethoxy groups might provide the necessary steric hindrance to prevent binding to CYP1A1/1A2 while allowing a good fit within the active site of CYP1B1.

CYP2A13 : As it is a flavone derivative (technically a 3-ethoxyflavone), it belongs to a class that potently inhibits CYP2A13. The lack of a 3-hydroxyl group is favorable for this activity. The ethoxy substitutions increase lipophilicity, which could influence its inhibitory potency.

Therefore, this compound is predicted to be a potential inhibitor of both CYP1B1 and CYP2A13, with a likelihood of selectivity for CYP1B1 over other CYP1 family members.

| Compound | Key Structural Features | Effect on CYP1B1 | Effect on CYP2A13 | Reference(s) |

| Chrysoeriol | 5,7,4'-trihydroxy, 3'-methoxy | Strong and selective inhibitor | Less effective inhibitor than luteolin | acs.orgphyschemres.org |

| Isorhamnetin | 3,5,7,4'-tetrahydroxy, 3'-methoxy | Strong and selective inhibitor | N/A | acs.org |

| Acacetin | 5,7-dihydroxy, 4'-methoxy | Potent inhibitor of CYP1 enzymes | N/A | biomolther.org |

| Apigenin | 5,7,4'-trihydroxy | Metabolized by CYP1A1/1A2 | Potent inhibitor (Ki = 0.01 µM) | physchemres.orgfrontiersin.org |

| Luteolin | 5,7,3',4'-tetrahydroxy | Metabolized by CYP1B1 | Potent inhibitor (Ki = 0.05 µM) | physchemres.orgfrontiersin.org |

| Quercetin | 3,5,7,3',4'-pentahydroxy | Potent inhibitor | Less active inhibitor than flavones | biomolther.orgphyschemres.org |

Structural Aspects Governing DNA Interaction and Intercalation

Flavonoids can interact with DNA through various modes, including intercalation between base pairs and binding to the major or minor grooves. These interactions are fundamental to some of their biological activities, such as anticancer effects. The ability to intercalate is largely governed by the molecule's structural characteristics.

Key structural requirements for DNA intercalation include:

Planarity : A planar structure is essential for a molecule to slide between the stacked base pairs of the DNA double helix. The flavone backbone, particularly with the C2-C3 double bond, provides this necessary planarity.

Hydrophobicity and Aromaticity : The aromatic rings of the flavonoid scaffold allow for π-π stacking interactions with the DNA bases.

Substituents : The nature and position of substituents can significantly influence binding affinity and mode. Hydroxyl groups are particularly important. The 7-position hydroxyl group, as found in 7-hydroxyflavone, has been identified as highly relevant for binding to the DNA double helix. biomolther.org The 5,7-dihydroxy substitution pattern is also significant. biomolther.org In contrast, substituting these hydroxyls with methoxy or acetoxy groups reduces the binding constant, indicating that the hydroxyls are directly involved in the interaction, likely through hydrogen bonding with the DNA backbone or bases. biomolther.org

For This compound :

It possesses the planar flavone core, which is a prerequisite for intercalation.

The 5-hydroxy group could participate in hydrogen bonding.

The ethoxy groups at C3 and C7 replace the hydroxyl groups that are often crucial for strong DNA binding. This substitution is analogous to the methoxylation at these positions, which has been shown to decrease binding affinity. biomolther.org The bulky ethoxy groups might also create steric hindrance, potentially impeding efficient intercalation into the narrow space between DNA base pairs.

Therefore, while the fundamental scaffold of this compound is suitable for DNA interaction, the presence of two ethoxy groups in place of hydroxyls at C3 and C7 suggests that its DNA intercalation potential is likely to be weaker than that of its hydroxylated analogs like 3,7-dihydroxy-5-hydroxyflavone (a derivative of galangin or kaempferol) or 5,7-dihydroxyflavone (chrysin).

| Compound | Key Structural Features | DNA Interaction Mode & Affinity | Reference(s) |

| Flavone | Unsubstituted planar core | Intercalates into DNA | biomolther.org |

| 7-Hydroxyflavone | 7-OH | Binds to DNA duplex; 7-OH is important for binding | biomolther.org |

| Chrysin (5,7-Dihydroxyflavone) | 5,7-di-OH | Binds to DNA duplex; di-OH pattern is important | biomolther.org |

| Quercetin | 3,5,7,3',4'-pentahydroxy | Intercalates into DNA (K = 7.25 x 10⁴ M⁻¹) | iiarjournals.org |

| Kaempferol | 3,5,7,4'-tetrahydroxy | Intercalates into DNA (K = 3.60 x 10⁴ M⁻¹) | iiarjournals.org |

| Apigenin | 5,7,4'-trihydroxy | Intercalates into DNA (K = 7.10 x 10⁴ M⁻¹) | iiarjournals.org |

| 5,7-Dimethoxyflavone | 5,7-di-OCH3 | Reduced binding affinity compared to dihydroxy form | biomolther.org |

Substituent Effects on Antiplatelet Efficacy and Protease-Activated Receptor 4 (PAR4) Antagonism

Platelet activation is a critical process in thrombosis, and thrombin is a potent platelet agonist that acts through Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets. Antagonism of these receptors, particularly PAR4, is a promising strategy for developing antiplatelet agents.

The antiplatelet activity of flavonoids is influenced by their substitution patterns. Several flavonoids have been shown to inhibit platelet aggregation induced by various agonists. For PAR4 antagonism specifically, research has led to the identification of synthetic flavonoids with potent activity. For example, 3',4'-Dihydroxyflavonol (DiOHF) decreases murine platelet aggregation in response to a PAR4 agonist. A ligand-based virtual screening identified 7,4'-dimethoxy-3-hydroxyflavone as a novel PAR4 antagonist that inhibits PAR4-mediated human platelet aggregation.

Examining the structure of This compound in this context:

3-Ethoxy Group : The active compound 7,4'-dimethoxy-3-hydroxyflavone has a hydroxyl group at C3. The replacement of this with an ethoxy group in this compound could significantly alter its interaction with the PAR4 receptor. The 3-OH may be a key hydrogen bond donor, and its absence could reduce antagonist activity.

7-Ethoxy Group : The active compound has a methoxy group at C7. The presence of an ethoxy group at this position in this compound is a similar, albeit slightly bulkier, substitution and may be well-tolerated by the receptor.

5-Hydroxy Group : The known PAR4 antagonist lacks a 5-hydroxy group. This additional polar group on this compound would change its binding profile.

B-Ring Substitution : this compound lacks substitution on the B-ring, whereas the identified antagonist has a 4'-methoxy group. Substitutions on the B-ring are often critical for receptor interactions.

Given the significant structural differences from known flavonoid-based PAR4 antagonists, particularly at the C3 and B-ring positions, it is difficult to predict strong PAR4 antagonism for this compound. It may possess general, non-specific antiplatelet activity common to many flavonoids, but potent and selective PAR4 antagonism is less likely based on current SAR data.

| Compound | Key Structural Features | Antiplatelet / PAR4 Activity | Reference(s) |

| 7,4'-Dimethoxy-3-hydroxyflavone | 3-OH, 7-OCH3, 4'-OCH3 | Potent PAR4 antagonist | |

| 3',4'-Dihydroxyflavonol | 3-OH, 3',4'-di-OH | Decreases PAR4-mediated platelet aggregation | |

| Apigenin | 5,7,4'-tri-OH | Inhibits platelet aggregation (TxA2 receptor antagonism) | |

| Quercetin | 3,5,7,3',4'-penta-OH | Inhibits platelet aggregation | |

| Genistein | 5,7,4'-tri-OH (isoflavone) | Inhibits platelet aggregation | |

| PAR4 antagonist 3 | (Not specified flavonoid) | Potent antiplatelet efficacy (IC50 = 26.1 nM) |

Relationship between Structure and Modulation of Cellular Stress Responses and Signaling Pathways (e.g., cytokine production)

Flavonoids are well-known modulators of cellular signaling pathways, particularly those related to inflammation and stress responses, such as the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. The ability of a flavonoid to modulate these pathways is highly dependent on its structure.

The anti-inflammatory action of flavonoids often involves the inhibition of signaling cascades like NF-κB and MAPKs, which are upstream regulators of pro-inflammatory cytokine gene expression.

Hydroxylation Pattern : The number and position of hydroxyl groups are critical. Flavonoids such as quercetin, apigenin, and luteolin, which are poly-hydroxylated, are known to effectively reduce the expression and secretion of pro-inflammatory cytokines. For example, quercetin has been shown to decrease serum TNF-α and reduce the expression of NF-κB, IL-1β, IL-6, and TNF-α.

A-Ring Substitution : The 5,7-dihydroxy A-ring structure, found in apigenin, chrysin, and luteolin, is a common feature among flavonoids with potent cytokine-modulating effects.

B-Ring Substitution : The catechol (3',4'-dihydroxy) moiety on the B-ring, as seen in quercetin and luteolin, is often associated with strong anti-inflammatory and antioxidant activities, which contributes to the modulation of cytokine production.

Based on these principles, the potential of This compound to modulate cellular stress and cytokine production can be evaluated:

Core Structure : It has the 5,7-disubstituted A-ring pattern (5-OH, 7-OEt), which is a favorable, though modified, feature.

Lack of B-Ring Hydroxylation : The absence of hydroxyl groups on the B-ring suggests that its activity might be less potent than that of catecholic flavonoids like luteolin or quercetin.

Ethoxy Groups : The replacement of hydroxyls with ethoxy groups at C3 and C7 significantly increases lipophilicity. This could enhance cellular uptake, potentially compensating for the reduced hydrogen-bonding capability. The anti-inflammatory activity of some synthetic flavonoids is retained or even enhanced by such modifications.

| Compound | Key Structural Features | Effect on Cytokine Production | Reference(s) |

| Quercetin | 3,5,7,3',4'-pentahydroxy | Inhibits IL-1β, IL-6, TNF-α production | |

| Apigenin | 5,7,4'-trihydroxy | Reduces IL-1β, IL-6, TNF-α secretion | |

| Luteolin | 5,7,3',4'-tetrahydroxy | Reduces IL-6, TNF-α secretion | |

| Kaempferol | 3,5,7,4'-tetrahydroxy | Reduces IL-6, TNF-α secretion | |

| Naringenin | 5,7,4'-trihydroxy (flavanone) | Reduces IL-6, TNF-α secretion | |

| Chrysin | 5,7-dihydroxy | Reduces IL-6, TNF-α secretion |

In Vitro Mechanistic Investigations of 3,7 Diethoxy 5 Hydroxyflavone Within Flavonoid Research

Elucidation of Molecular Mechanisms of Antioxidant Action